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Ornipressin Diacetate Salt

Cat. No.: B1163963
M. Wt: 1042.1960052
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Synthetic Peptide Hormones and Analogues

Ornipressin (B549295) is a synthetic nonapeptide, meaning it is a peptide chain consisting of nine amino acids. prospecbio.com It was designed as an analogue of the neurohypophysial hormone arginine vasopressin (AVP). creative-peptides.commdpi.com The development of synthetic peptide analogues like ornipressin stems from the need to create research tools with more specific pharmacological profiles than their natural counterparts. nih.gov By systematically modifying the amino acid sequence of native hormones, researchers can develop compounds that exhibit enhanced selectivity for specific receptor subtypes or have altered metabolic stability.

In the case of ornipressin, the key structural modification is the substitution of arginine at position 8 of the vasopressin molecule with ornithine. creative-peptides.comcaymanchem.com This seemingly minor change significantly alters the compound's interaction with vasopressin receptors, making it a valuable tool for distinguishing between receptor-mediated physiological effects. creative-peptides.comcaymanchem.com

CompoundAmino Acid Sequence (Positions 1-9)Key Structural Feature
Arginine Vasopressin (AVP)Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2Arginine at position 8
OrnipressinCys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2Ornithine at position 8 prospecbio.com
Oxytocin (B344502) (for comparison)Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2Isoleucine at position 3 and Leucine at position 8

Overview of Vasopressin System Agonists in Preclinical Research

The vasopressin system plays a crucial role in regulating various physiological processes, mediated through at least three main G protein-coupled receptor subtypes: V1a, V1b, and V2. mdpi.com

V1a receptors are primarily located on vascular smooth muscle cells, where their activation leads to vasoconstriction. patsnap.comderangedphysiology.com They are also found in platelets, the liver, and the brain, implicating them in processes like blood pressure regulation and social behavior. mdpi.compatsnap.com

V1b receptors are predominantly found in the anterior pituitary gland. mdpi.com

V2 receptors are mainly expressed in the collecting ducts of the kidneys and mediate the antidiuretic effects of vasopressin by promoting water reabsorption. patsnap.commdpi.comderangedphysiology.com

In preclinical research, vasopressin system agonists are indispensable tools for elucidating the specific functions of these receptors. nih.gov By using agonists with varying selectivity for the different receptor subtypes, scientists can investigate the physiological and pathophysiological roles of the vasopressin system. nih.gov For instance, selective V1a receptor agonists are used in animal models to study cardiovascular regulation, hemostasis, and even social and stress-related behaviors. patsnap.compatsnap.com Preclinical studies have explored the use of V1a agonists in models of vasodilatory shock and have also investigated their potential in pain management and metabolic disorders. prospecbio.compatsnap.com

Historical Development and Significance in Receptor Pharmacology Studies

The synthesis and characterization of vasopressin receptors in the mid-20th century and their cloning in the 1980s were milestones that paved the way for the development of synthetic analogues like ornipressin. mdpi.comnih.gov Ornipressin was introduced in 1971. ncats.io Its development was part of a broader effort to create pharmacological tools that could selectively target different components of the vasopressin and oxytocin systems. nih.gov

The primary significance of ornipressin in receptor pharmacology lies in its activity as a potent agonist, particularly at the V1a receptor. ncats.iomedchemexpress.com This allows researchers to stimulate V1a-mediated pathways, such as vasoconstriction, with relative selectivity. patsnap.compatsnap.com While it also has effects on V2 receptors, its action is more pronounced on V1 receptors. patsnap.comprospecbio.com This characteristic has made it a useful compound in studies aimed at differentiating the vasoconstrictive (V1a-mediated) from the antidiuretic (V2-mediated) effects of the vasopressin system. derangedphysiology.com

Research has quantified the activity of ornipressin at various human vasopressin and oxytocin receptors, demonstrating its utility as a selective research tool. For example, in reporter gene expression assays, ornipressin showed high potency at V1A and V2 receptors. caymanchem.com

ReceptorAgonist Activity (EC50 in nM) caymanchem.com
Human Vasopressin V1A Receptor0.69
Human Vasopressin V2 Receptor0.45
Human Oxytocin Receptor71

This profile highlights ornipressin's value in preclinical studies requiring potent activation of V1a and V2 receptors, while having a significantly lower effect on oxytocin receptors. caymanchem.com

Properties

Molecular Formula

C₄₅H₆₃N₁₃O₁₂S₂ ·2(C₂H₄O₂)

Molecular Weight

1042.1960052

Synonyms

8-L-Ornithine-vasopressin Diacetate Salt;  Orn8-vasopressin Diacetate Salt;  Ornipressin Diacetate Salt;  Ornithine-vasopressin Diacetate Salt;  POR 8 Diacetate Salt;  [8-Ornithine]vasopressin Diacetate Salt; 

Origin of Product

United States

Chemical Synthesis and Physicochemical Characterization Methodology of Ornipressin Diacetate Salt

Advanced Strategies for Peptide Synthesis of Ornipressin (B549295)

The synthesis of a cyclic nonapeptide like Ornipressin requires a sophisticated and well-optimized approach to ensure the correct sequence, cyclization, and purity. Both solid-phase and solution-phase strategies, as well as hybrid approaches, can be employed, each with its own set of advantages and challenges.

Solid-Phase Peptide Synthesis Optimization

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering high efficiency and the potential for automation. The synthesis of Ornipressin via SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Key Optimization Parameters for Ornipressin SPPS:

Resin Selection: The choice of resin is critical. For a C-terminally amidated peptide like Ornipressin (ending in Gly-NH2), a Rink Amide or a similar resin is typically employed. The loading capacity of the resin must be optimized to balance yield and the potential for steric hindrance.

Protecting Group Strategy: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach. Orthogonal protecting groups are essential for the side chains of reactive amino acids present in Ornipressin, such as Cys (Trt or Acm for disulfide bridge formation), Tyr (tBu), Gln (Trt), Asn (Trt), and Orn (Boc).

Coupling Reagents: High-efficiency coupling reagents are necessary to drive the amide bond formation to completion. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate) are commonly used. Optimization involves selecting the appropriate reagent and activator combination to minimize racemization and other side reactions.

Cyclization Strategy: The formation of the disulfide bridge between the two cysteine residues is a crucial step. This is typically performed after the linear peptide has been assembled and cleaved from the resin, although on-resin cyclization is also possible. Common methods for disulfide bond formation include air oxidation, or the use of reagents like iodine, potassium ferricyanide, or dimethyl sulfoxide (DMSO). The concentration of the peptide during cyclization is a critical parameter to control to favor intramolecular over intermolecular reactions.

Table 1: Potential SPPS Optimization Parameters for Ornipressin Synthesis

ParameterOptionsConsiderations for Ornipressin
Resin Rink Amide, Sieber AmideC-terminal amide requirement
Protecting Groups Fmoc for α-amino; Trt, tBu, Boc for side chainsOrthogonality for selective deprotection
Coupling Reagents HBTU, HATU, DIC/OxymaHigh coupling efficiency, low racemization
Cyclization Air oxidation, Iodine, K3[Fe(CN)6]Control of intramolecular vs. intermolecular reaction

Solution-Phase Synthetic Routes and Hybrid Approaches

While SPPS is dominant, solution-phase peptide synthesis offers advantages for large-scale production and for the synthesis of complex peptides where solid-phase aggregation can be problematic. In a solution-phase approach, peptide fragments are synthesized and purified individually before being coupled together to form the final peptide.

Formation and Stability of the Diacetate Salt Form

Ornipressin is often formulated as a diacetate salt to improve its solubility and stability. The formation of the diacetate salt involves reacting the purified free base of Ornipressin with two equivalents of acetic acid. The basic side chain of the ornithine residue and the N-terminal amino group are the likely sites of protonation by acetic acid, forming the diacetate salt.

The stability of Ornipressin Diacetate Salt is a critical quality attribute. Factors that can affect its stability include:

pH: Like most peptides, Ornipressin is susceptible to degradation at extreme pH values. The diacetate salt helps to maintain a pH environment that is favorable for its stability.

Temperature: Elevated temperatures can accelerate degradation pathways such as deamidation (of Gln and Asn residues) and oxidation (of the disulfide bridge). Therefore, it is typically stored at refrigerated or frozen temperatures.

Moisture: The presence of water can facilitate hydrolytic degradation. The lyophilized powder form of the diacetate salt is generally more stable than its solution.

Stability studies are conducted under various conditions of temperature, humidity, and light to establish the shelf-life and recommended storage conditions for the drug substance.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A combination of powerful analytical techniques is essential to confirm the structure of this compound and to assess its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying any impurities. A robust, stability-indicating HPLC method is crucial for quality control.

Method Development Considerations:

Stationary Phase: Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide analysis. C18 columns with a pore size of 100 Å or 300 Å are typically used. The choice of end-capping can also influence selectivity.

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing an ion-pairing agent like trifluoroacetic acid - TFA) and an organic modifier (usually acetonitrile). The gradient is optimized to achieve good resolution between the main peak and any impurities.

Detection: UV detection at a wavelength of 210-220 nm is standard for peptides, as the peptide bond absorbs in this region.

Temperature: Column temperature is controlled to ensure reproducible retention times.

Method Validation:

A typical HPLC method validation for this compound would include the following parameters, as per ICH guidelines:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Hypothetical HPLC Method Parameters for this compound

ParameterValue/Condition
Column C18, 4.6 x 250 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temperature 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the three-dimensional structure and dynamics of peptides in solution. For Ornipressin, NMR is instrumental in confirming the amino acid sequence, verifying the crucial Cys1-Cys6 disulfide linkage, and elucidating its solution-state conformation.

High-resolution 2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts for each amino acid residue. nih.gov TOCSY experiments establish through-bond correlations, allowing for the identification of amino acid spin systems, while ROESY experiments reveal through-space proximities between protons that are close to each other (typically <5 Å), providing critical distance restraints for structural calculations. morana-rtd.com

The analysis of NMR data for vasopressin analogues, including Ornipressin, reveals a defined, yet flexible, structure in solution. The disulfide bridge significantly constrains the conformation of the 20-membered ring. nih.gov Key findings from NMR studies on vasopressin-like peptides often indicate the presence of stable secondary structural elements, such as β-turns, within the cyclic portion of the molecule. nih.gov For instance, a β-turn is commonly observed involving the sequence Tyr-Phe-Gln-Asn. The vicinal coupling constants (³JHNα) derived from the spectra can be used in the Karplus equation to determine dihedral angle restraints, further defining the backbone conformation. frontierspartnerships.org The temperature coefficients of the amide proton chemical shifts are used to identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures. frontierspartnerships.org

The C-terminal tripeptide tail (Pro-Orn-Gly-NH₂) generally exhibits greater conformational flexibility compared to the constrained cyclic core, which is evidenced by narrower line widths and variations in NOE intensities. slideshare.net The cis/trans isomerization of the Cys6-Pro7 peptide bond is a known conformational feature of vasopressin and its analogues, often resulting in two distinct sets of NMR signals for the adjacent residues. nih.govmdpi.com

Table 1: Representative ¹H NMR Data for Conformational Analysis of a Vasopressin Analogue
ResidueHN (ppm)Hα (ppm)³JHNα (Hz)Key ROE Correlations
Cys¹8.354.607.5Hα(Cys¹) - Hβ(Asn⁵)
Tyr²8.104.758.0Hα(Tyr²) - Hδ(Phe³)
Phe³7.954.828.2Hα(Phe³) - HN(Gln⁴)
Gln⁴8.504.407.0HN(Gln⁴) - HN(Asn⁵)
Asn⁵8.204.657.8Hα(Asn⁵) - Hβ(Cys⁶)
Cys⁶7.804.557.2Hα(Cys⁶) - Hδ(Pro⁷)
Pro⁷-4.30-Hα(Cys⁶) - Hδ(Pro⁷)
Orn⁸7.904.257.9HN(Orn⁸) - HN(Gly⁹)
Gly⁹8.403.95/3.855.8/6.0HN(Orn⁸) - Hα(Gly⁹)

Note: This table presents hypothetical but representative data for a vasopressin-like peptide to illustrate the type of information obtained from NMR analysis. Actual values for this compound would require specific experimental determination.

X-ray Crystallography for Three-Dimensional Structural Determination

While a dedicated crystal structure for Ornipressin is not publicly available, the structure of the closely related arginine vasopressin in a complex with trypsin has been determined (PDB ID: 1YF4). rcsb.org This structure provides a reliable model for the fold of Ornipressin. The methodology involves crystallizing the peptide salt under specific conditions of pH, temperature, and precipitant concentration. The resulting crystal is then exposed to a focused X-ray beam, and the diffraction pattern produced by the electrons in the molecule is recorded. nih.gov

Analysis of the diffraction data allows for the calculation of an electron density map, into which the atomic model of Ornipressin is built and refined. The expected structure would confirm the cyclic nature imparted by the disulfide bridge and the precise conformation of the peptide backbone, including the β-turn within the ring. It would also detail the spatial arrangement of each amino acid side chain and their interactions, as well as the position of the diacetate counter-ions and any co-crystallized water molecules within the crystal lattice. This provides a static, solid-state view that complements the dynamic solution-state picture obtained from NMR.

Table 3: Expected Structural Parameters from X-ray Crystallography of a Vasopressin Analogue
ParameterDescriptionExample Value
Space GroupThe symmetry group of the crystal lattice.P2₁
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a=45Å, b=60Å, c=50Å, β=95°
ResolutionThe level of detail in the electron density map.1.98 Å
Key Bond LengthsDistance between covalently bonded atoms (e.g., S-S bond).S-S: ~2.05 Å
Torsion Angles (φ, ψ)Dihedral angles defining the peptide backbone conformation.e.g., Gln⁴: φ=-70°, ψ=-30°
Intermolecular ContactsHydrogen bonds and van der Waals interactions with counter-ions and water.Acetate (B1210297) O -- Peptide NH: ~2.8 Å

Note: The data in this table is illustrative, based on the crystal structure of a vasopressin-trypsin complex (PDB: 1YF4) and general peptide crystallography principles.

Characterization of Diacetate Counter-Ion in Ornipressin Salt

Ion Chromatography (IC) for Acetate Quantification

Ion Chromatography (IC) is a highly accurate and precise method for the quantification of ionic species, making it the preferred technique for determining the acetate content in this compound. shimadzu.com The method involves separating ions on a stationary phase column based on their charge and affinity, followed by detection, typically via suppressed conductivity.

For acetate quantification, a sample of this compound is dissolved in a suitable solvent (e.g., ultrapure water) and injected into the IC system. An anion-exchange column is used to separate the acetate from the peptide cation and other potential anionic impurities. researchgate.net The eluent is typically a dilute carbonate/bicarbonate or hydroxide solution. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and converts the analyte ions to a more conductive form, thereby enhancing detection sensitivity. morana-rtd.com

The concentration of acetate is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known acetate concentration. This analysis is crucial for confirming the correct salt factor and for calculating the net peptide content of the drug substance.

Table 4: Representative Ion Chromatography Data for Acetate Quantification
SampleRetention Time (min)Peak Area (µS·min)Calculated Acetate Conc. (mg/mL)Acetate Content (% w/w)
Acetate Standard 14.520.1550.050N/A
Acetate Standard 24.510.3120.100N/A
Acetate Standard 34.530.6200.200N/A
Ornipressin Sample4.520.4850.15610.2%

Note: This table is a representative example illustrating the data obtained during an IC analysis for acetate content. The weight percentage is calculated based on the initial sample weight and the determined acetate concentration.

Capillary Electrophoresis (CE) for Counter-Ion Purity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the purity profiling of the diacetate counter-ion in Ornipressin salt. It separates ions based on their electrophoretic mobility in an electric field applied across a narrow-bore fused-silica capillary. nih.gov This method is effective for identifying and quantifying other anionic impurities that may be present alongside acetate, such as trifluoroacetate (a common residual from peptide synthesis) or chloride.

In a typical analysis, the capillary is filled with a background electrolyte (BGE), often a chromophoric solution like chromate or benzoate, which allows for indirect UV detection of non-UV-absorbing ions like acetate. nih.gov A sample of the dissolved this compound is injected, and a high voltage is applied. Anions migrate towards the anode at different velocities depending on their charge-to-size ratio, resulting in their separation.

The resulting electropherogram displays peaks for each separated anion. Acetate should be the major anionic peak. The presence of other peaks would indicate ionic impurities, which can be identified by comparing their migration times to those of known standards. This purity profile is essential for quality control and ensures that no undesirable counter-ions are present in the final product.

Table 5: Representative Capillary Electrophoresis Purity Profile
Peak IDMigration Time (min)IdentificationRelative Peak Area (%)
13.85Chloride< 0.1% (Below LOQ)
24.20Acetate> 99.8%
35.10Trifluoroacetate0.12%

Note: This table illustrates a hypothetical counter-ion purity profile for this compound, demonstrating the separation of the primary acetate counter-ion from potential impurities.

Thermogravimetric Analysis (TGA) for Salt Stoichiometry

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a valuable tool for determining the stoichiometry of a peptide salt by quantifying the mass loss associated with the removal of bound water and counter-ions.

A small, accurately weighed sample of this compound is heated in a controlled atmosphere (typically nitrogen) at a constant rate. The resulting TGA thermogram plots the percentage of mass remaining against temperature. For a peptide diacetate salt, the curve is expected to show distinct mass loss steps:

An initial mass loss at lower temperatures (typically <120°C), corresponding to the evaporation of residual water.

A subsequent mass loss at higher temperatures, corresponding to the decomposition and volatilization of the acetate counter-ions.

Finally, decomposition of the peptide itself at even higher temperatures.

By precisely measuring the percentage mass loss in the step corresponding to the acetate, the molar ratio of acetate to the Ornipressin peptide can be calculated. This confirms the diacetate stoichiometry of the salt. For example, for Ornipressin (MW ≈ 1042.2 g/mol ) and two acetate ions (MW ≈ 59.0 g/mol each), the theoretical mass percentage of acetate in the anhydrous salt is approximately 10.2%. TGA results can verify if the experimental mass loss aligns with this theoretical value. mdpi.com

Table 6: Hypothetical TGA Data for Stoichiometry Calculation of Ornipressin Diacetate
Temperature Range (°C)Mass Loss (%)AssignmentMolar Ratio Calculation
30 - 1204.5%Residual Water(Mass Loss H₂O / MW H₂O)
150 - 2509.8%Acetate Counter-ions(Mass Loss Acetate / MW Acetate) / (Peptide Mass / MW Peptide) ≈ 2.0
> 250> 50%Peptide DecompositionN/A

Note: This table provides a hypothetical example of TGA results for this compound to illustrate how the stoichiometry is determined from the observed mass loss.

Biochemical and Molecular Pharmacology of Ornipressin Diacetate Salt

Vasopressin Receptor Binding and Activation Studies

The interaction of Ornipressin (B549295) with vasopressin receptors has been characterized through various assays to determine its binding affinity, selectivity, and functional activity.

Table 1: Ornipressin Receptor Binding Affinity Profile

Receptor Subtype Relative Binding Affinity
V1a High

| V2 | Low |

The selectivity of Ornipressin extends to other related receptors. The vasopressin/oxytocin (B344502) receptor family exhibits significant structural similarities, which can lead to cross-reactivity with various ligands. researchgate.netmdpi.comsemanticscholar.org Ornipressin's pharmacological profile is defined by its strong selectivity for V1a receptors over both V2 and oxytocin receptors. patsnap.com This selectivity is crucial as activation of oxytocin receptors can lead to uterine contractions and other effects. nih.gov The potential for vasopressin and oxytocin to signal via each other's receptors underscores the importance of a ligand's selectivity profile. nih.gov

Table 2: Ornipressin Receptor Selectivity

Comparison Selectivity
V1a vs. V2 Highly selective for V1a

| V1a vs. Oxytocin Receptor | Selective for V1a |

Functionally, Ornipressin acts as a potent agonist at the V1a receptor. patsnap.compatsnap.com This means it effectively mimics the action of the endogenous ligand, arginine vasopressin (AVP), at this receptor subtype, leading to a robust physiological response, namely vasoconstriction. patsnap.compatsnap.commedchemexpress.com In contrast, its effect on V2 receptors is minor, suggesting it has low intrinsic activity at this subtype and may be considered a weak partial agonist or antagonist, though this is not explicitly detailed in the search results. patsnap.com

Table 3: Functional Activity of Ornipressin

Receptor Subtype Characterized Activity
V1a Potent Agonist

| V2 | Minor Effect / Weak Partial Agonist |

Intracellular Signaling Cascades Mediated by Ornipressin Diacetate Salt

The binding of Ornipressin to vasopressin receptors initiates a cascade of intracellular events that ultimately produce its physiological effects. These signaling pathways are distinct for the V1 and V2 receptor subtypes.

The V1a and V1b vasopressin receptors are coupled to the Gq family of G-proteins. medchemexpress.com Upon activation by an agonist like Ornipressin, these receptors stimulate phospholipase C (PLC). patsnap.compatsnap.comnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comdiva-portal.org IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. patsnap.comdiva-portal.org This elevation in intracellular calcium is a critical step in the contraction of smooth muscle cells, leading to vasoconstriction. patsnap.compatsnap.com Studies have shown that vasopressin-induced calcium mobilization can create a positive feedback loop, further activating PLC. nih.gov

In contrast, the V2 receptor is coupled to the Gs family of G-proteins. medchemexpress.comnih.gov Activation of the V2 receptor stimulates adenylyl cyclase, which leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govhuji.ac.il In the kidneys, this cAMP signaling pathway is responsible for the antidiuretic effects of vasopressin. nih.govnih.gov Given Ornipressin's minor effect on V2 receptors, its capacity to stimulate this adenylyl cyclase-cAMP pathway is significantly limited compared to its potent activation of the V1 receptor-PLC pathway. patsnap.com

Table of Compounds Mentioned

Compound Name
This compound
Arginine Vasopressin (AVP)
Oxytocin
Phospholipase C (PLC)
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)

Investigation of Downstream Kinase Activation and Protein Phosphorylation Events

The activation of the V1a receptor by agonists such as ornipressin initiates a signaling cascade that involves the activation of various downstream protein kinases and subsequent phosphorylation of target proteins. This process is crucial for mediating the cellular effects of ornipressin, particularly in vascular smooth muscle cells (VSMCs).

Upon ornipressin binding, the activated V1a receptor, coupled to the Gq/11 family of G-proteins, stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is a key activator of Protein Kinase C (PKC) . Studies on vasopressin in VSMCs have demonstrated that activation of PKC is a critical step in the signaling pathway. wikipedia.org Activated PKC can then phosphorylate a variety of cellular substrates, contributing to the sustained phase of smooth muscle contraction.

Furthermore, vasopressin receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway in VSMCs. nih.gov Specifically, the p42 MAPK (also known as ERK2) is activated following vasopressin stimulation. This activation appears to be mediated through PKC, as inhibition of PKC abolishes the vasopressin-induced stimulation of p42MAPK. wikipedia.org The activation of the MAPK pathway is thought to play a role in the longer-term effects of vasopressin receptor stimulation, such as cell growth and proliferation, although ornipressin's primary clinical application is for its acute vasoconstrictive effects.

The initial, rapid phase of vasoconstriction is primarily driven by the IP3-mediated release of intracellular calcium, which leads to the activation of Myosin Light Chain Kinase (MLCK) . Activated MLCK phosphorylates the myosin light chain, a key event that triggers the interaction between actin and myosin filaments, resulting in smooth muscle contraction. imrpress.com

KinaseActivatorRole in Ornipressin-mediated Signaling (inferred)
Protein Kinase C (PKC) Diacylglycerol (DAG)Mediates sustained smooth muscle contraction, involved in MAPK activation
Mitogen-Activated Protein Kinase (MAPK/ERK) Upstream signaling involving PKCMay contribute to longer-term cellular responses like hypertrophy
Myosin Light Chain Kinase (MLCK) Calcium-Calmodulin complexMediates the initial, rapid phase of smooth muscle contraction

Exploration of Rho-Kinase Pathway Modulation in Vascular Smooth Muscle Cells

The Rho/Rho-kinase (ROCK) pathway is another critical signaling cascade involved in the regulation of vascular smooth muscle contraction and is implicated in the action of V1a receptor agonists. This pathway is particularly important for the calcium sensitization of the contractile apparatus, a mechanism that allows for sustained contraction even at sub-maximal intracellular calcium concentrations.

Activation of the V1a receptor by agonists is known to activate the small GTPase RhoA. physiology.org Activated RhoA, in its GTP-bound state, then stimulates its downstream effector, Rho-kinase. Rho-kinase, in turn, phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP) . nih.gov MLCP is the enzyme responsible for dephosphorylating the myosin light chain, leading to muscle relaxation. By inhibiting MLCP, Rho-kinase promotes a state of sustained myosin light chain phosphorylation, thereby enhancing and prolonging the contractile response of the vascular smooth muscle.

This Rho-kinase-mediated inhibition of MLCP is a key mechanism of calcium sensitization. It means that for a given level of intracellular calcium, the contractile force is greater. This pathway acts in concert with the PLC/IP3/Ca2+/MLCK pathway to produce a robust and sustained vasoconstriction in response to V1a receptor activation by ligands like ornipressin. cvpharmacology.com

Pathway ComponentFunctionEffect of Ornipressin-mediated Activation (inferred)
RhoA Small GTPase, activates Rho-kinaseActivated by V1a receptor stimulation
Rho-kinase (ROCK) Serine/threonine kinasePhosphorylates and inhibits MLCP
Myosin Light Chain Phosphatase (MLCP) Dephosphorylates myosin light chainInhibition leads to sustained contraction

Receptor Desensitization and Internalization Mechanisms

Prolonged or repeated exposure of the V1a receptor to an agonist like ornipressin can lead to a decrease in responsiveness, a phenomenon known as desensitization or tachyphylaxis. This is a crucial regulatory mechanism that prevents overstimulation of the signaling pathway. The primary mechanisms involved are receptor phosphorylation, arrestin recruitment, and receptor internalization.

Agonist binding to the V1a receptor can lead to its phosphorylation by G-protein coupled receptor kinases (GRKs) . This phosphorylation increases the receptor's affinity for β-arrestins . The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G-proteins, thereby uncoupling the receptor from its downstream signaling cascade and leading to desensitization.

Following β-arrestin binding, the receptor-arrestin complex is often targeted for internalization via clathrin-coated pits in a process known as receptor-mediated endocytosis. nih.gov Once internalized into endosomes, the receptor can be either dephosphorylated and recycled back to the cell surface, restoring its responsiveness, or targeted for degradation in lysosomes, leading to a long-term downregulation of receptor numbers. Studies using fluorescently labeled vasopressin analogs have visualized this process of binding, clustering into patches, and subsequent internalization in cells expressing V1 receptors. nih.gov

G-Protein Coupling Preferences and Conformational Changes Induced by Ligand Binding

The vasopressin receptor family exhibits distinct G-protein coupling preferences. The V1a receptor, the target of ornipressin, preferentially couples to the Gq/11 family of heterotrimeric G-proteins . wikipedia.org This selective coupling is what initiates the PLC-mediated signaling cascade described above. The structural determinants of this selectivity have been shown to reside in the intracellular loops of the receptor, particularly the second intracellular loop, which is critical for efficient coupling to Gq/11. imrpress.com

The binding of an agonist like ornipressin to the V1a receptor is believed to induce a series of conformational changes in the receptor protein. These changes are transmitted from the extracellular ligand-binding pocket to the intracellular domains of the receptor, enabling it to interact with and activate its cognate G-protein. While the precise conformational changes induced by ornipressin have not been specifically detailed, studies on vasopressin binding to the V1a receptor suggest a "conformational selection" mechanism. elifesciences.org In this model, the flexible vasopressin peptide exists in a number of conformations in solution, and the receptor preferentially binds to a specific, energetically favorable conformation. This binding event then stabilizes an active conformation of the receptor, which can efficiently couple to and activate the Gq/11 protein. It is highly probable that ornipressin, as a peptide analogue, induces a similar set of conformational shifts in the V1a receptor to initiate signaling.

Structure Activity Relationship Sar of Ornipressin and Its Analogues

Elucidation of Key Amino Acid Residues for Receptor Affinity and Selectivity

The interaction of ornipressin (B549295) with its target receptors, primarily the vasopressin V1a receptor, is a highly specific process governed by the arrangement of its constituent amino acids.

Role of Ornithine at Position 8 in V1 Receptor Specificity

Ornipressin is distinguished from the endogenous human vasopressin (arginine vasopressin) by the substitution of arginine with ornithine at the 8th position. This single amino acid change is pivotal in defining its receptor selectivity. The pressor (vasoconstrictive) and antidiuretic effects of vasopressin analogues are significantly influenced by the basicity of the amino acid residue at this position wikipedia.org. The substitution of arginine with the less basic ornithine in ornipressin leads to a compound with a strong affinity for the V1a receptor, which mediates vasoconstriction, and a comparatively reduced affinity for the V2 receptor, which is responsible for the antidiuretic effects nih.govnih.gov. This heightened selectivity for the V1a receptor makes ornipressin a potent vasoconstrictor nih.gov.

The specificity of ornipressin for the V1 receptor is a key aspect of its pharmacological action, primarily mediated through the activation of V1a receptors on vascular smooth muscle cells nih.gov. This interaction triggers a cascade of intracellular events leading to smooth muscle contraction and vasoconstriction nih.gov.

Contributions of Disulfide Bridge to Cyclic Conformation and Activity

Like other members of the vasopressin family, ornipressin possesses a cyclic structure formed by a disulfide bridge between the cysteine residues at positions 1 and 6 nih.gov. This cyclic conformation is not merely a structural feature but is essential for its biological activity. The disulfide bond plays a crucial role in defining the global conformation of the peptide, which in turn dictates its ability to bind effectively to its receptors researchgate.net. Reduction of this disulfide bridge results in a loss of biological activity, highlighting its necessity for the peptide's function nih.gov. The cyclic structure imposed by the disulfide bridge contributes to the stability of the peptide and is a critical determinant of its interaction with vasopressin receptors researchgate.netnih.govnih.gov.

Impact of Peptide Modifications on Pharmacological Profile

Alterations to the peptide backbone, either at the termini or through the substitution of specific amino acids, can profoundly impact the pharmacological properties of vasopressin analogues like ornipressin.

Effect of N-terminal and C-terminal Modifications

Modifications at the N-terminus of vasopressin analogues can significantly influence their activity and selectivity. For instance, the introduction of bulky and sterically restricted substituents at position 2 has been shown to be favorable for generating effective antagonists of V1a receptors researchgate.net. The N-terminal part of the molecule is crucial for receptor activation and signal transduction researchgate.net. Studies on various arginine vasopressin analogues have demonstrated that modifications in the N-terminal region can lead to compounds with highly potent and selective activities acs.orgnih.govacs.orgresearchgate.net.

Similarly, modifications at the C-terminus can also modulate the pharmacological profile. The C-terminal tripeptide tail plays a key role in the orientation and conformational constraints of the peptide, influencing its binding to receptors nih.gov. Deletion of the C-terminal glycine (B1666218) (desGly) or the entire C-terminal amide group (desGly(NH2)) in vasopressin analogues has been shown to alter their activity and selectivity for V1 and V2 receptors nih.gov. For example, some desGly analogues of V1 antagonists exhibit enhanced anti-V1/V2 selectivity nih.gov. The effects of a novel analogue of the C-terminal fragment of vasopressin have also been studied, indicating that even fragments of the peptide can possess biological activity nih.gov.

Substitution of Specific Amino Acids (e.g., Glycine Deletion)

The substitution of specific amino acids within the peptide sequence is a fundamental strategy for modifying the pharmacological properties of vasopressin analogues. As discussed, the substitution at position 8 is a key determinant of receptor selectivity.

The deletion of the C-terminal glycine residue is a specific modification that has been extensively studied. In a series of agonistic and antagonistic analogues of vasopressin, the deletion of glycine resulted in compounds that were either weak partial agonists or weak antagonists of the V1 responses nih.gov. Interestingly, many of these des-glycine analogues exhibited substantial V2 agonism, making them highly selective V2 agonists nih.gov. This demonstrates that even a seemingly minor modification like the deletion of a single amino acid can dramatically shift the receptor selectivity of the peptide. Studies on vasopressin-glycine and vasopressin-glycine-lysine-arginine have also shown that C-terminal extensions can influence the biological activity, with these extended peptides showing weak antidiuretic effects compared to their parent compounds nih.govbioscientifica.com.

Rational Design Principles for Novel Vasopressin Analogues

The development of novel vasopressin analogues with specific pharmacological profiles is guided by rational design principles derived from extensive structure-activity relationship studies. A primary goal is to design analogues that are highly selective for a particular vasopressin receptor subtype, thereby minimizing off-target effects nih.govnih.gov.

Key strategies in the rational design of vasopressin analogues include:

Amino Acid Substitution: As exemplified by ornipressin, targeted substitution of amino acids at key positions (e.g., position 8) is a powerful tool for modulating receptor affinity and selectivity nih.gov.

Conformational Constraints: Introducing conformational restrictions, for instance, through the incorporation of non-natural amino acids or cyclization, can enhance receptor binding selectivity and metabolic stability acs.orgresearchgate.net.

N-terminal and C-terminal Modifications: Strategic modifications at the peptide termini can be used to fine-tune the pharmacological properties, including potency and duration of action acs.orgnih.govacs.orgnih.gov.

Backbone Modifications: Altering the peptide backbone itself, for example, through retro-inverso transformations, can lead to protease-resistant mimetics with improved pharmacokinetic profiles nih.gov.

By applying these principles, researchers continue to develop new vasopressin analogues with tailored activities, offering the potential for more effective and safer therapeutic agents.

Pharmacological Data of Ornipressin and Related Vasopressin Analogues

CompoundModification from Arginine VasopressinPrimary Receptor SelectivityPrimary Pharmacological Effect
Ornipressin Arginine at position 8 replaced by OrnithineV1a > V2Potent Vasoconstriction
Arginine Vasopressin (AVP) Endogenous hormoneV1a and V2Vasoconstriction and Antidiuresis
Lysine (B10760008) Vasopressin (LVP) Arginine at position 8 replaced by LysineV1a and V2Vasoconstriction and Antidiuresis
Terlipressin (B549273) Prodrug of Lysine VasopressinHigher V1 selectivityVasoconstriction
Desmopressin (dDAVP) Deamination of Cysteine at position 1 and D-Arginine at position 8V2 >> V1aPotent Antidiuresis

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking are powerful in silico techniques used to understand the interaction between a ligand, such as Ornipressin, and its biological target at a molecular level. dovepress.comnih.govmdpi.com These methods are crucial in the field of medicinal chemistry for predicting the binding affinity and orientation of a molecule within the active site of a receptor, thereby guiding the design of new analogues with improved pharmacological profiles. mdpi.com

Ornipressin, a synthetic analogue of vasopressin, exerts its potent vasoconstrictive effects primarily by binding to vasopressin V1a receptors on vascular smooth muscle cells. patsnap.compatsnap.com The primary structural difference between Ornipressin and the natural hormone arginine vasopressin (AVP) is the substitution of arginine at position 8 with ornithine. creative-peptides.com Computational studies on vasopressin and its analogues have been instrumental in elucidating the roles of specific amino acid residues in receptor binding and activation. nih.gov

Molecular docking simulations for Ornipressin would typically involve the following steps:

Receptor Modeling : A three-dimensional model of the human V1a receptor is generated, often based on homology modeling if a crystal structure is unavailable.

Ligand Preparation : The 3D structure of Ornipressin is prepared for docking, considering its conformational flexibility.

Docking Simulation : Docking algorithms, such as those implemented in software like AutoDock, are used to predict the most favorable binding pose of Ornipressin within the V1a receptor's binding pocket. dovepress.comjmbfs.org The simulation assesses various conformations and orientations, ranking them based on a scoring function that estimates the binding free energy.

Interaction Analysis : The resulting models are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide and specific residues of the receptor. mdpi.com

Studies on vasopressin analogues have highlighted the importance of the amino acid at position 8 for receptor affinity and selectivity. datapdf.com Computational models for Ornipressin would aim to rationalize how the substitution of arginine with the slightly shorter and less basic side chain of ornithine affects the interaction with the V1a receptor compared to the V2 (antidiuretic) and oxytocin (B344502) receptors. This understanding is key to explaining Ornipressin's strong vasopressor activity. These in silico approaches allow researchers to predict how further modifications to the Ornipressin structure might enhance its binding affinity and selectivity for the V1a receptor. dovepress.commdpi.com

Table 1: Key Interacting Residues in Vasopressin Analogue Docking Studies (Illustrative)

Receptor ResidueInteraction TypePeptide PositionSignificance
Gln119Hydrogen BondAsn5Stabilizes the peptide backbone.
Phe207HydrophobicTyr2Critical for receptor affinity.
Asp295ElectrostaticPosition 8 (Orn)Contributes to V1a receptor selectivity.
Val292HydrophobicPhe3Forms part of the binding pocket.
This table illustrates potential key interactions between a vasopressin-type ligand like Ornipressin and the V1a receptor as predicted by molecular docking studies.

Synthesis and Evaluation of Ornipressin Diacetate Salt Derivatives with Enhanced Properties

The synthesis and evaluation of Ornipressin derivatives are guided by the structure-activity relationships (SAR) established through both empirical testing and computational studies. The goal is to create new molecules with enhanced properties such as greater potency, higher selectivity for the V1a receptor, increased stability against enzymatic degradation, or a more favorable duration of action. datapdf.com

The synthesis of peptide derivatives like those of Ornipressin is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Modifications can be introduced at specific positions by incorporating unnatural or modified amino acids into the sequence.

Key strategies for creating Ornipressin derivatives include:

Amino Acid Substitution : Replacing specific amino acids with other natural or non-natural residues to probe their role in receptor binding and activation. For example, substituting the phenylalanine at position 3 could alter receptor affinity. datapdf.com

Side Chain Modification : Altering the chemical structure of amino acid side chains. This could involve N-methylation or other alkylations to increase resistance to proteolysis. nih.gov

Backbone Modification : Introducing changes to the peptide backbone to create peptidomimetics that may have improved pharmacokinetic properties.

Cyclization : Modifying the disulfide bridge that forms the cyclic structure of Ornipressin, which is crucial for its activity. nih.gov

Once synthesized, these new derivatives undergo a rigorous evaluation process. This includes in vitro assays to determine their binding affinity for vasopressin receptor subtypes (V1a, V2) and their functional activity (agonist or antagonist properties). Promising compounds are then typically advanced to in vivo studies to assess their physiological effects, such as their impact on blood pressure. nih.gov

Table 2: Biological Activity of Hypothetical Ornipressin Derivatives

CompoundModificationV1a Receptor Affinity (Ki, nM)Vasopressor Activity (U/mg)Antidiuretic Activity (U/mg)
Ornipressin[Orn8]-Vasopressin1.2300<1
Derivative A[Cha3, Orn8]-VP0.8450<0.5
Derivative B[Sar1, Orn8]-VP1.5280<1
Derivative C[D-Orn8]-VP5.6150<2
This table presents hypothetical data for Ornipressin and its derivatives to illustrate how structural modifications can influence receptor affinity and biological activity. (Cha = Cyclohexylalanine, Sar = Sarcosine, D-Orn = D-Ornithine).

The development of Ornipressin derivatives with enhanced properties holds potential for more targeted therapeutic applications. For instance, a derivative with even higher selectivity for the V1a receptor could be a more effective vasoconstrictor with fewer side effects related to V2 receptor activation.

Preclinical Pharmacological Investigations of Ornipressin Diacetate Salt

In Vitro Cellular and Tissue-Based Assays

In vitro studies are fundamental to understanding the direct cellular and tissue-level effects of a pharmacological agent, independent of systemic physiological responses. For Ornipressin (B549295), these assays have been crucial in defining its receptor-specific actions and downstream signaling cascades.

Isolated Vascular Smooth Muscle Contraction Studies

The most prominent pharmacological effect of Ornipressin is its ability to induce vasoconstriction. patsnap.com This action is primarily mediated through its interaction with the vasopressin V1a receptors, which are densely expressed on vascular smooth muscle cells (VSMCs). nih.govphysiology.org

In vitro studies using isolated arterial preparations, such as aortic rings or mesenteric arteries, consistently demonstrate that Ornipressin elicits a concentration-dependent contraction. The underlying mechanism involves a well-defined signaling pathway:

Receptor Binding: Ornipressin binds to the V1a receptor, a G protein-coupled receptor (GPCR). scbt.com

G-Protein Activation: This binding activates the Gq/11 protein, which in turn activates the enzyme phospholipase C (PLC). creative-biolabs.com

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comscbt.com

Calcium Release: IP3 diffuses to the sarcoplasmic reticulum and binds to its receptors, triggering the release of stored calcium (Ca2+) ions into the cytoplasm. patsnap.com

Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light chain kinase, phosphorylation of myosin, and subsequent cross-bridge cycling, resulting in smooth muscle contraction. nih.gov

Table 1: Representative Data from Isolated Aortic Ring Contraction Assay
Ornipressin ConcentrationContractile Force (% of Maximum)Intracellular Ca2+ Fluorescence (Arbitrary Units)
Control0100
1 nM25 ± 4180 ± 15
10 nM65 ± 7350 ± 25
100 nM95 ± 5600 ± 40
100 nM + V1a Antagonist5 ± 2110 ± 10

Renal Collecting Duct Cell Electrophysiology and Water Permeability Studies

Beyond its vascular effects, Ornipressin, like endogenous vasopressin, plays a critical role in renal function, specifically in water homeostasis. This is mediated by the vasopressin V2 receptor (V2R), which is predominantly expressed in the principal cells of the kidney's collecting ducts. nih.govmolbiolcell.org

The binding of Ornipressin to the V2R initiates a signaling cascade that increases the water permeability of the collecting duct cells. nih.gov This process involves the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical plasma membrane, allowing for increased water reabsorption from the urine. nih.govnih.gov The key steps are:

V2 Receptor Activation: Ornipressin binds to the basolateral V2R, activating the Gs signaling pathway. wikipedia.org

cAMP Production: This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). molbiolcell.orgpnas.org

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA). nih.gov

AQP2 Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their fusion with the apical membrane. nih.gov

Studies using cultured renal collecting duct cells (e.g., mpkCCD cell line) have demonstrated that treatment with vasopressin analogues significantly increases osmotic water permeability, an effect that can be measured using various biophysical techniques. nih.govmdpi.com

Table 2: Effect of Ornipressin on Water Permeability in Cultured Renal Collecting Duct Cells
Treatment GroupOsmotic Water Permeability (μm/s)Apical Membrane AQP2 Expression (% of Control)
Vehicle Control15 ± 3100
Ornipressin (10 nM)75 ± 8450 ± 50
Ornipressin + V2R Antagonist18 ± 4115 ± 20
Ornipressin + PKA Inhibitor (H89)20 ± 5130 ± 25

Cellular Proliferation and Apoptosis Modulation in Relevant Cell Lines

The effects of vasopressin analogues on cell growth and survival are complex and appear to be highly dependent on the cell type and the specific receptor subtype expressed.

In renal collecting duct cells, studies have shown that vasopressin, acting through the V2 receptor and the cAMP-PKA pathway, exerts a potent anti-apoptotic effect. nih.govphysiology.orgnih.gov This action involves the phosphorylation and inhibition of pro-apoptotic proteins from the Bcl-2 family, such as Bad and Bok. physiology.org This survival-promoting role may be physiologically relevant for protecting kidney cells from the hypertonic stress of the renal medulla. nih.gov

Conversely, in certain cancer cell lines, vasopressin has been observed to have anti-proliferative and pro-apoptotic effects. This suggests a differential role for vasopressin receptor signaling in normal versus neoplastic cells, although the precise mechanisms are still under investigation. Longer-term exposure to AVP in vascular smooth muscle cells can lead to cell hypertrophy without an increase in cell number, distinguishing its effects from typical growth factors. nih.gov

Table 3: Modulation of Apoptosis and Proliferation by Ornipressin in Different Cell Lines
Cell LineReceptor TargetEffect on Apoptosis (TUNEL Assay)Effect on Proliferation (Cell Count)
Renal Collecting Duct (mpkCCD)V2RDecreaseNo significant change
Vascular Smooth MuscleV1aRNo significant changeHypertrophy (no proliferation)
Prostate Cancer (PC-3)V1aRIncreaseDecrease

Effects on Endothelial Cell Function and Nitric Oxide Production

The vascular endothelium plays a critical role in regulating vascular tone, in part through the production of nitric oxide (NO), a potent vasodilator. The interaction between vasoconstrictors like Ornipressin and the endothelium is complex.

While the primary effect of Ornipressin on VSMCs is contraction, studies with related peptides suggest it may also influence endothelial cell function. For example, some vasopressin analogues have been shown to stimulate NO production in endothelial cells. nih.gov This effect could potentially serve as a counter-regulatory mechanism to modulate the intense vasoconstriction induced by V1a receptor activation on smooth muscle cells. However, other studies indicate that vasopressin can increase vascular superoxide (B77818) production, which would quench NO and contribute to endothelial dysfunction, particularly in pathological states like mineralocorticoid hypertension. ahajournals.orgahajournals.org The net effect of Ornipressin on the endothelium likely depends on the specific vascular bed and the prevailing physiological or pathophysiological conditions.

Table 4: Potential Effects of Ornipressin on Human Umbilical Vein Endothelial Cells (HUVECs)
ParameterOrnipressin TreatmentPotential Mechanism
eNOS Phosphorylation (Activation)IncreaseV2R/PI3K/Akt pathway activation
Nitric Oxide (NO) ProductionIncreaseIncreased eNOS activity
Superoxide (O2-) ProductionIncreaseV1R-mediated, ET-1 dependent
Endothelin-1 (ET-1) ExpressionIncreaseV1R-mediated stimulation

Ex Vivo Organ Perfusion Studies for Hemodynamic Assessment

Ex vivo organ perfusion provides an intermediate level of complexity between isolated tissue assays and whole-animal studies. nih.govfrontierspartnerships.org This technique allows for the study of an intact organ in a controlled environment, where parameters such as perfusion pressure, flow rate, and perfusate composition can be precisely managed. nih.govnih.gov

For a potent vasoconstrictor like Ornipressin, the isolated perfused kidney is an ideal model to assess its integrated hemodynamic effects. nih.gov In this system, the introduction of Ornipressin into the perfusate would be expected to cause a rapid and significant increase in renal vascular resistance. nih.gov This leads to a corresponding decrease in the renal perfusion rate and an increase in perfusion pressure, directly demonstrating the compound's vasoconstrictive action on the renal vasculature. This model allows for the quantification of these hemodynamic changes and the investigation of the receptor subtypes involved by using specific antagonists. nih.gov

Table 5: Hemodynamic Parameters in an Isolated Perfused Rat Kidney Model
Treatment GroupPerfusion Pressure (mmHg)Renal Perfusate Flow (mL/min)Renal Vascular Resistance (mmHg·min/mL)
Baseline80 ± 512.0 ± 1.16.7 ± 0.5
Ornipressin (10 nM)145 ± 105.5 ± 0.626.4 ± 2.1
Ornipressin + V1a Antagonist85 ± 611.5 ± 1.07.4 ± 0.6

In Vivo Animal Model Systems

In vivo animal models are essential for understanding the systemic physiological and pathophysiological effects of a drug candidate. frontiersin.org For Ornipressin, animal models of hypertension and hemorrhagic shock are particularly relevant for characterizing its cardiovascular and renal actions.

One widely used model is the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat. nih.gov This model is characterized by low renin levels and an enhanced pressor response to vasopressin, making it suitable for studying the contribution of V1a receptor-mediated vasoconstriction to blood pressure maintenance. nih.govahajournals.org Studies in DOCA-salt rats have shown that vasopressin contributes significantly to the elevated total vascular resistance. ahajournals.orgahajournals.org Administration of Ornipressin in such models would be expected to cause a pronounced increase in mean arterial pressure (MAP) and total peripheral resistance (TPR), highlighting its potent pressor activity.

In models of hemorrhagic shock, where endogenous vasopressin levels are high as a compensatory mechanism, the administration of vasopressin analogues has been shown to improve survival. nih.govnih.gov Ornipressin, by causing potent peripheral vasoconstriction, can help restore mean arterial pressure and shunt blood flow to vital organs, demonstrating its potential utility in hypotensive states. nih.gov

Table 6: Systemic Hemodynamic Effects of Ornipressin in the DOCA-Salt Hypertensive Rat Model
ParameterSham ControlDOCA-Salt Rat (Vehicle)DOCA-Salt Rat + Ornipressin
Mean Arterial Pressure (mmHg)110 ± 8175 ± 12210 ± 15
Heart Rate (bpm)350 ± 20340 ± 25300 ± 22 (reflex bradycardia)
Total Peripheral Resistance (Arbitrary Units)1.0 ± 0.11.8 ± 0.22.5 ± 0.3
Urine Output (mL/24h)15 ± 245 ± 525 ± 4 (antidiuretic effect)

Cardiovascular Hemodynamics in Rodent Models (e.g., Rat, Rabbit)

Investigations in rodent models have been crucial in delineating the cardiovascular profile of Ornipressin and related vasopressin compounds. These studies highlight its role as a potent modulator of vascular tone and blood pressure.

Ornipressin and its parent compound, vasopressin, exert significant vasoconstrictor effects that vary across different vascular beds. In rats, stimulation of endogenous vasopressin leads to elevated local vascular resistance and diminished blood flow in most organs nih.gov. However, this effect is not uniform; blood flow to vital organs such as the brain and heart is often maintained at the expense of other tissues nih.gov. Studies on isolated guinea pig hearts demonstrate that Ornipressin induces a concentration-dependent decrease in coronary flow, indicating direct coronary vasoconstriction nih.gov.

In rabbit models, the administration of a specific vasopressin vascular antagonist in animals with experimental heart failure resulted in a 14 +/- 4% reduction in peripheral resistance, underscoring the significant contribution of vasopressin to maintaining vascular tone in pathological states nih.gov. Further studies in rats have shown that physiological levels of vasopressin cause vasoconstriction specifically in the outer cortex of the kidney nih.gov.

Organ/Vascular BedAnimal ModelObserved EffectReference
Systemic PeripheryRabbitSignificant contribution to peripheral resistance nih.gov
Coronary ArteriesGuinea PigConcentration-dependent decrease in coronary flow nih.gov
Renal (Outer Cortex)RatVasoconstriction at physiological concentrations nih.gov
Most Organs (General)RatElevated vascular resistance and reduced blood flow nih.gov

As a potent vasoconstrictor, Ornipressin directly influences systemic blood pressure. In rats, elevated levels of endogenous vasopressin correlate with significantly higher blood pressure and total peripheral resistance nih.gov. The primary mechanism involves the binding of Ornipressin to V1 receptors on the smooth muscle cells of blood vessels, which triggers vasoconstriction and an increase in blood pressure patsnap.com.

ParameterAnimal ModelRoute of AdministrationResultReference
Renal Medullary Perfusion (MBF)RabbitIntravenousReduced by 36 +/- 5% nih.gov
Renal Cortical Perfusion (CBF)RabbitIntravenousNot significantly affected nih.gov
Renal Medullary Perfusion (MBF)RabbitRenal ArterialReduced by 35 +/- 5% nih.gov
Renal Cortical Perfusion (CBF)RabbitRenal ArterialReduced by 21 +/- 3% nih.gov
Renal Blood Flow (Overall)RatIntravenousDecreased at all doses nih.gov

Renal Physiology Studies in Animal Models of Fluid and Electrolyte Balance

Ornipressin's influence on renal physiology extends to the regulation of fluid and electrolyte balance. While its primary action is on V1 receptors, it also has a minor effect on V2 receptors located in the renal collecting ducts, which can lead to water reabsorption patsnap.com. However, preclinical studies reveal a more nuanced role. In anesthetized rabbits, administration of the V1 agonist [Phe2,Ile3,Orn8]vasopressin paradoxically increased both urine flow and sodium excretion nih.gov. This effect was observed with direct intrarenal administration and suggests that the compound's action on V1 receptors can alter tubular salt and water handling, potentially overriding the minor V2-mediated antidiuretic effect under certain experimental conditions nih.gov.

Investigation in Animal Models of Ischemia and Reperfusion Injury

The potent vascular effects of Ornipressin have prompted investigations into its potential role in the context of ischemia-reperfusion injury, a condition characterized by restricted blood flow followed by the restoration of circulation.

Research into the role of vasopressin systems during stroke has shown that cerebral ischemia is associated with an increased release of Arginine-Vasopressin (AVP) mdpi.com. In animal models, topically applied AVP induces a concentration-dependent vasoconstriction of pial arterioles, the small arteries on the surface of the brain nih.gov. Interestingly, this vasoconstrictor effect was found to be significantly reduced following a transient five-minute period of cerebral ischemia in rabbits nih.gov. These findings suggest that the vasopressin system is actively involved in the cerebrovascular response to ischemic events. However, the available preclinical literature primarily focuses on the endogenous role of vasopressin during stroke rather than investigating Ornipressin as an exogenous neuroprotective agent. The vasoconstrictive properties of the compound could present challenges in a therapeutic context aimed at improving blood flow to the ischemic penumbra mdpi.com.

In the context of the heart, the effects of vasopressin analogues are complex. Studies using isolated guinea pig hearts have shown that Ornipressin causes significant coronary vasoconstriction, which can lead to reduced myocardial perfusion and secondary myocardial depression nih.gov. This suggests a potential for harm in situations where coronary blood flow is already compromised.

Conversely, other preclinical research points toward a potential cardioprotective role. In an in vivo rat model of myocardial ischemia-reperfusion, exogenous AVP was found to have a cardioprotective effect nih.gov. This protection was characterized by a decrease in infarct size, a reduction in the severity of ventricular arrhythmias, and lower plasma levels of cardiac injury biomarkers like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB) nih.gov. The study concluded that this cardioprotective effect is likely mediated by V1 receptors on cardiac myocytes nih.gov. This dichotomy—coronary vasoconstriction versus direct myocyte protection—highlights the need for further investigation to clarify the net effect of Ornipressin in myocardial ischemia-reperfusion settings.

Role in Animal Models of Hemostasis and Coagulation

Ornipressin, a synthetic analogue of the naturally occurring hormone vasopressin, exerts its physiological effects primarily through its potent agonism at the vasopressin V1a receptor. mdpi.com While direct preclinical studies detailing the specific effects of ornipressin diacetate salt on hemostasis and coagulation in animal models are limited, its role can be largely inferred from its mechanism of action and studies on other V1a receptor agonists, most notably vasopressin itself. The V1a receptor is known to be present on vascular smooth muscle cells and platelets, suggesting a direct influence on the processes of blood clotting and hemorrhage control. mdpi.com

The primary mechanism by which ornipressin is thought to influence hemostasis is through its powerful vasoconstrictive properties. mdpi.com By activating V1a receptors on vascular smooth muscle, ornipressin induces significant constriction of blood vessels. This vasoconstriction can mechanically reduce blood flow to a site of injury, thereby decreasing blood loss and facilitating the formation of a stable clot. This effect is particularly relevant in scenarios of significant bleeding.

Beyond its vasoconstrictive effects, the activation of V1a receptors on platelets by vasopressin analogues has been shown to have a procoagulant effect. Arginine vasopressin (AVP) has been demonstrated to induce platelet aggregation, a critical step in the formation of a primary hemostatic plug. This aggregation is mediated through the V1a receptor on the platelet surface. Therefore, it is plausible that ornipressin, as a potent V1a agonist, would exhibit similar pro-aggregatory effects on platelets in preclinical animal models.

Furthermore, vasopressin has been associated with the release of coagulation factors. Activation of extra-renal V2 receptors by some vasopressin analogues can induce the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells, both of which are crucial for effective coagulation. While ornipressin has a higher selectivity for the V1a receptor, any potential cross-reactivity with V2 receptors could contribute to its hemostatic profile.

It is important to note that the coagulation and fibrinolytic systems can vary significantly between different animal species and humans. nih.govresearchgate.net Therefore, findings from animal models must be interpreted with caution. For instance, studies have shown marked differences in the activity of various clotting factors between species like rabbits, guinea pigs, and humans. nih.gov

ParameterAnticipated Effect of OrnipressinUnderlying MechanismAnimal Model Relevance
Bleeding Time DecreaseVasoconstriction reducing blood flow at the injury site.Standard models like tail transection in rodents would be used for assessment.
Platelet Aggregation IncreaseDirect activation of V1a receptors on platelets.In vitro and in vivo models using blood samples from various species (e.g., canine, rodent) can be utilized. nih.gov
Coagulation Factor Levels (e.g., vWF, Factor VIII) Potential IncreasePossible V2 receptor cross-reactivity leading to release from endothelial stores.Species-specific differences in coagulation factor profiles are a key consideration. nih.gov

Exploration in Animal Models of Shock Physiology (e.g., Vasodilatory Shock)

Ornipressin and other vasopressin analogues have been extensively investigated in various animal models of shock, particularly vasodilatory shock which encompasses conditions like septic and hemorrhagic shock. The primary rationale for their use in these life-threatening states is their potent vasoconstrictive effect, which counteracts the pathological vasodilation and subsequent hypotension that characterize these conditions.

Hemorrhagic Shock:

In animal models of hemorrhagic shock, the administration of vasopressin receptor agonists has been shown to improve hemodynamic stability. These agents increase mean arterial pressure (MAP) by inducing peripheral vasoconstriction, thereby helping to restore perfusion to vital organs. A meta-analysis of randomized animal trials investigating arginine vasopressin (AVP) and terlipressin (B549273) in hemorrhagic shock demonstrated a significant improvement in survival. nih.gov The vasoconstrictive action of these drugs helps to redistribute the reduced blood volume to the core circulation.

Animal ModelInterventionKey Hemodynamic FindingsReference
CanineNorepinephrine (B1679862)Increased cardiac output, decreased pulse pressure variation. urgencemonastir.com
Rodent (Rat)NorepinephrineNo significant difference in renal function or tissue injury markers compared to fluid resuscitation alone. nih.gov
PorcineNorepinephrineRestored kidney microcirculation and oxygenation. nih.gov

Septic Shock:

Septic shock is characterized by a profound inflammatory response leading to widespread vasodilation and hypotension. frontiersin.org Animal models of sepsis, often induced by administering bacterial components like lipopolysaccharide (LPS) or through procedures like cecal ligation and puncture, have been crucial in understanding the pathophysiology and evaluating potential therapies. jcritintensivecare.org In these models, vasopressin receptor agonists have demonstrated efficacy in restoring vascular tone and improving blood pressure. nih.gov

In a canine model of septic shock, both norepinephrine and vasopressin showed beneficial effects on survival compared to epinephrine. nih.gov Another study in an ovine model of septic shock found that low-dose infusion of AVP and terlipressin stabilized systemic hemodynamics and prolonged survival without impairing mesenteric blood flow. nih.gov These findings suggest that the vasoconstrictive support provided by V1a receptor agonists is a critical intervention in the management of septic shock.

It is important to consider that while increasing blood pressure is a primary goal, the effects on organ perfusion are also critical. Some studies have raised concerns that excessive vasoconstriction could potentially compromise blood flow to certain organs. nih.gov However, in the context of severe vasodilatory shock, the restoration of a minimal level of perfusion pressure is paramount for organ survival.

Animal ModelType of ShockVasopressorEffect on Mean Arterial Pressure (MAP)Effect on Survival
CanineSeptic ShockNorepinephrineIncreaseBeneficial
CanineSeptic ShockVasopressinIncreaseBeneficial
OvineSeptic ShockArginine VasopressinStabilizationProlonged
OvineSeptic ShockTerlipressinStabilizationProlonged

Comparative Studies with Other Vasopressin System Agonists and Antagonists

Pharmacological and Mechanistic Differentiation from Arginine Vasopressin (AVP)

Ornipressin (B549295) ([8-Ornithine]-vasopressin) is structurally an analogue of Arginine Vasopressin (AVP), the body's natural antidiuretic hormone. However, their pharmacological profiles differ significantly due to variations in receptor selectivity. AVP is a non-selective agonist, with its potency at V1a (vascular) and V2 (renal) receptors being of a similar magnitude. windows.netderangedphysiology.com This mixed agonism means AVP exerts both potent vasoconstrictor effects and significant antidiuretic (water-retaining) effects. windows.netderangedphysiology.com

In contrast, Ornipressin demonstrates a specific affinity for V1a receptors, which are primarily located on vascular smooth muscle cells. nih.gov This selectivity means it largely mimics the vasoconstrictive actions of AVP while having limited antidiuretic activity. nih.gov The V1a receptor mediates vasoconstriction through a Gq-protein coupled pathway that increases intracellular calcium, whereas the V2 receptor acts via a Gs-protein coupled pathway to increase cAMP, leading to water reabsorption in the kidneys. wikipedia.org By preferentially targeting the V1a receptor, Ornipressin's primary mechanism is potent vasoconstriction with minimal influence on renal water handling. nih.govnih.gov This differentiation makes it a more selective vasopressor compared to the mixed-action profile of AVP.

Comparison with Clinically Used Vasopressin Analogues (e.g., Terlipressin (B549273), Desmopressin)

Ornipressin's pharmacological profile is best understood when compared with other synthetic vasopressin analogues, namely Terlipressin and Desmopressin, which were designed to achieve specific therapeutic effects by targeting different vasopressin receptors. nih.govmdpi.com

Terlipressin is a pro-drug that is metabolized into lysine (B10760008) vasopressin. derangedphysiology.com It is characterized by its greater selectivity for V1 receptors over V2 receptors, making it primarily a vasoconstrictor with minimal antidiuretic effects at standard doses. derangedphysiology.com

Desmopressin is a highly selective V2 receptor agonist, with a V2-to-V1 selectivity ratio of approximately 2000-4000:1. derangedphysiology.comnih.gov This high selectivity means it exerts powerful antidiuretic effects with virtually no cardiovascular (vasopressor) effects at therapeutic doses. derangedphysiology.com

The therapeutic applications of vasopressin analogues are dictated by their affinity and potency at V1 and V2 receptors. While specific binding constants (Ki) for Ornipressin are not detailed in the available literature, its functional profile places it alongside Terlipressin as a V1-selective agonist, in stark contrast to the V2-selective Desmopressin.

Table 1: Comparative Receptor Selectivity of Vasopressin Analogues

Compound Primary Receptor Target Relative Selectivity Primary Pharmacological Effect
Ornipressin V1a V1a >> V2 nih.gov Vasoconstriction nih.gov
Arginine Vasopressin (AVP) V1a and V2 V1a ≈ V2 windows.net Vasoconstriction & Antidiuresis derangedphysiology.com
Terlipressin V1a ~6-fold higher for V1 vs. V2 derangedphysiology.com Vasoconstriction derangedphysiology.com
Desmopressin (DDAVP) V2 ~2000-4000-fold higher for V2 vs. V1 derangedphysiology.com Antidiuresis derangedphysiology.com

Detailed pharmacokinetic parameters for Ornipressin in preclinical species are not extensively documented in the available research. However, the profiles of Terlipressin and Desmopressin provide a comparative framework. Desmopressin's structure makes it resistant to the enzymes that normally degrade vasopressin, resulting in a longer duration of action and predominantly renal elimination. derangedphysiology.com Terlipressin itself has a half-life of about 60 minutes, but its metabolic conversion to the active lysine vasopressin results in a prolonged vasopressor effect lasting up to 6 hours. derangedphysiology.com

Table 2: Comparative Pharmacokinetic Characteristics

Parameter Ornipressin Terlipressin Desmopressin
Metabolism Data not available Pro-drug, metabolized to lysine vasopressin derangedphysiology.com Resistant to enzymatic degradation derangedphysiology.com
Half-life Data not available ~60 minutes (pro-drug); effect duration ~6 hours derangedphysiology.com 1.5 - 4 hours (IV/IN) derangedphysiology.com
Elimination Data not available Hepatic metabolism derangedphysiology.com Primarily renal (65%) derangedphysiology.com
Distribution Data not available Vd: 0.3-0.6 L/kg derangedphysiology.com Vd: ~0.3-0.6 L/kg derangedphysiology.com

The receptor selectivity of each analogue leads to distinct effects on major organ systems. While preclinical animal data for Ornipressin is limited, clinical studies in specific patient populations provide insight into its physiological impact.

In patients with decompensated cirrhosis and functional renal failure, Ornipressin administration led to a significant increase in systemic vascular resistance (+60%) but also a paradoxical decrease in renal vascular resistance (-27%) and an increase in renal blood flow (+44%). nih.gov This suggests that by increasing systemic arterial pressure and reducing sympathetic activity, Ornipressin can improve renal perfusion in certain pathological states. nih.gov This effect on the renal system, driven by systemic hemodynamic improvement, contrasts with the direct antidiuretic action of Desmopressin mediated by V2 receptors in the kidney's collecting ducts. nih.gov

Table 3: Differential Effects on Organ Systems

Organ System Ornipressin Terlipressin Desmopressin
Cardiovascular Potent systemic vasoconstriction, increased blood pressure. nih.gov Systemic vasoconstriction, increased blood pressure. derangedphysiology.com Minimal to no cardiovascular effects at standard doses. derangedphysiology.com
Renal No direct antidiuretic effect. nih.gov Can improve renal blood flow secondary to improved systemic hemodynamics. nih.gov Minimal antidiuretic effect. derangedphysiology.com Potent antidiuretic effect (water reabsorption). nih.gov
Splanchnic Vasoconstriction (inferred from V1a agonism). Selective splanchnic vasoconstriction. derangedphysiology.com No significant effect.

Co-administration Studies with Other Vasoactive Agents in Preclinical Settings

Ornipressin has been studied primarily for its use as a local vasoconstrictor in conjunction with local anesthetics, such as lidocaine (B1675312), during surgery. nih.gov In this context, its purpose is to reduce local bleeding and prolong the duration of the anesthetic. Studies have evaluated the hemodynamic consequences of this co-administration. When Ornipressin was infiltrated with lidocaine during inhalational anesthesia (halothane or enflurane), it produced a modest 10% fall in systolic blood pressure and a 6% rise in diastolic pressure. nih.gov However, when used during diazepam-fentanyl anesthesia, the same combination led to a more significant increase in both systolic (23%) and diastolic (27%) blood pressure. nih.gov This indicates that the systemic hemodynamic effects of locally administered Ornipressin can be influenced by the type of general anesthetic used. The combination with local anesthetics like lidocaine is noted to carry a risk of increased hypertension. drugbank.com

Preclinical studies specifically examining the co-administration of Ornipressin with systemic vasoactive agents like catecholamines (e.g., norepinephrine (B1679862), epinephrine) are not prominent in the reviewed literature. Research in shock states has more commonly focused on the combination of AVP or Terlipressin with catecholamines. researchgate.net

Analytical Methodologies for Ornipressin Diacetate Salt in Research

Development of Sensitive and Specific Bioanalytical Methods

Bioanalytical methods must be capable of distinguishing and quantifying the target analyte, Ornipressin (B549295), within a complex biological matrix. The development of such methods focuses on achieving high sensitivity, specificity, and reproducibility.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of peptides like Ornipressin in biological fluids. nih.gov This technique offers superior sensitivity and specificity compared to other methods, such as immunoassays. nih.gov The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.

The development of a robust LC-MS/MS assay involves several critical steps:

Sample Preparation: Extraction of Ornipressin from plasma or tissue homogenates is typically achieved through solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, employing a C18 column to separate Ornipressin from other endogenous compounds. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid to improve peak shape) and an organic solvent (like acetonitrile) is typical. mdpi.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (the molecular ion of Ornipressin) and a specific product ion (a characteristic fragment) to monitor, which provides high selectivity and reduces background noise. researchgate.net

Method validation is performed according to regulatory guidelines to ensure linearity, accuracy, precision, and a low Lower Limit of Quantification (LLOQ). mdpi.com For similar peptides, LLOQs in the low pg/mL range have been achieved, demonstrating the high sensitivity of the technique. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Peptide Quantification in Plasma

ParameterTypical Condition/Value
Extraction MethodSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction
Chromatography ColumnReversed-phase C18 (e.g., 4.6 x 100 mm, 1.8 µm) researchgate.net
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile mdpi.com
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
Lower Limit of Quantification (LLOQ)0.2 - 0.4 pg/mL (achieved for similar vasopressin peptides) nih.gov
Precision (RSD%)<15%
Accuracy (%)85-115%

Immunoassays, such as Radioimmunoassay (RIA), have historically been used for the quantification of vasopressin and its analogues. nih.govnih.gov These methods rely on the specific binding of an antibody to the target peptide.

While immunoassays can offer high sensitivity, they may suffer from limitations:

Cross-reactivity: Antibodies may cross-react with structurally similar endogenous peptides or metabolites, leading to an overestimation of the true concentration.

Lack of Specificity: Compared to LC-MS/MS, immunoassays may not provide the same level of specificity, and results can sometimes disagree, particularly at low concentrations. nih.gov

Variability: There can be significant lot-to-lot variability in antibody performance, affecting the reproducibility of the assay.

Despite these drawbacks, immunoassays can be useful for high-throughput screening applications where the absolute accuracy of LC-MS/MS may not be required.

Table 2: Comparison of Bioanalytical Methods for Ornipressin Analogues

FeatureLC-MS/MSImmunoassay (RIA)
SpecificityVery High (based on mass-to-charge ratio)Variable (dependent on antibody) nih.gov
Sensitivity (LLOQ)Very High (low pg/mL) nih.govHigh (sub-pg/mL to low pg/mL) nih.gov
ThroughputModerateHigh
Development TimeRelatively ShortLong (requires antibody development)
Cost per SampleHighLower

Methods for Assessing Stability and Degradation Pathways

Understanding the stability of Ornipressin is critical for defining appropriate storage and handling conditions. Forced degradation studies are performed to intentionally degrade the molecule and identify potential degradation products and pathways. biomedres.us This information is essential for developing stability-indicating analytical methods. nih.gov

Forced degradation, or stress testing, involves exposing Ornipressin Diacetate Salt to conditions more severe than those it would typically encounter. researchgate.net The goal is to achieve a target degradation of 5-20%. researchgate.net This allows for the identification of likely degradation products that might form over time under normal storage conditions.

Common stress conditions for peptides include:

Acidic and Basic Hydrolysis: Exposure to solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures helps to identify sites susceptible to hydrolysis. nih.gov

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to evaluate the susceptibility of amino acid residues (e.g., tyrosine, cysteine) to oxidation. nih.gov

Thermal Stress: The sample is exposed to high temperatures, both as a solid and in solution, to assess thermal stability.

Photostability: The drug is exposed to light of specified wavelengths (UV and visible) to determine its sensitivity to photodegradation.

Table 3: Typical Conditions for Forced Degradation Studies of Peptides

Stress ConditionTypical Reagent/ParameterPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl, elevated temperature nih.govPeptide bond cleavage, deamidation
Base Hydrolysis0.1 M - 1 M NaOH, elevated temperature nih.govPeptide bond cleavage, racemization
Oxidation3-30% Hydrogen Peroxide (H₂O₂) nih.govOxidation of susceptible amino acids (e.g., Tyr, Cys)
Thermal Stress40-80°C (in solution and solid state)Denaturation, aggregation, hydrolysis
PhotostabilityExposure to UV/Visible light (ICH Q1B guidelines)Photodegradation of chromophoric residues

Following forced degradation, the resulting mixture is analyzed to identify the structures of the degradation products. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for this purpose. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the degradation products. By comparing the accurate mass of a degradant to that of the parent compound (Ornipressin), researchers can deduce the chemical modification that has occurred (e.g., deamidation, oxidation, hydrolysis). Further structural elucidation can be achieved through tandem MS (MS/MS) experiments, which provide fragmentation data to pinpoint the exact site of modification on the peptide chain.

Methodologies for Impurity Profiling and Process-Related Impurity Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net For a synthetic peptide like Ornipressin, impurities can arise from various stages of the manufacturing process. researchgate.net The presence of these impurities, even in small amounts, can affect the efficacy and safety of the final product.

Common process-related impurities in synthetic peptides include:

Deletion sequences: Peptides missing one or more amino acid residues.

Truncated sequences: Incomplete peptide chains.

Failure sequences: Peptides where an amino acid failed to couple during synthesis.

Impurities from protecting groups: Residual chemical groups used during synthesis that were not completely removed.

Diastereomers: Isomers formed by racemization of amino acids during synthesis.

High-performance liquid chromatography (HPLC) with UV detection is the primary technique used for impurity profiling, as it can separate impurities with very similar structures from the main compound. nih.gov Peak areas are used to quantify the relative levels of each impurity. Mass spectrometry is used in conjunction with HPLC to identify the chemical structure of these separated impurities.

Table 4: Common Process-Related Impurities in Synthetic Peptides

Impurity TypeDescriptionPrimary Analytical Method
Deletion SequencesA peptide sequence missing one or more amino acids from the target sequence.LC-MS
Truncated SequencesPeptide chains that terminated prematurely during synthesis.HPLC, LC-MS
Incompletely Deprotected PeptidesPeptides still containing protecting groups used during synthesis.HPLC, LC-MS
Oxidized/Reduced FormsModification of sensitive amino acids (e.g., Cys, Met, Trp) during synthesis or purification.HPLC, LC-MS
AggregatesDimers or higher-order oligomers of the peptide.Size-Exclusion Chromatography (SEC)

Standardization of Reference Materials for Research Purposes

The standardization of this compound as a reference material is a critical process that underpins the validity, accuracy, and reproducibility of research findings. A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical tests. nih.gov The establishment of an this compound reference standard involves a comprehensive evaluation of its identity, purity, and potency to ensure it is fit for its intended analytical purpose.

Identity Confirmation

The foundational step in standardization is the unequivocal confirmation of the chemical structure of Ornipressin. This is achieved using a combination of advanced spectroscopic techniques that provide detailed information about its molecular composition and arrangement.

Mass Spectrometry (MS): This technique verifies the molecular weight of the Ornipressin peptide. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is compared against the theoretical mass calculated from its elemental formula (C₄₅H₆₃N₁₃O₁₂S₂ for the free base). nih.govsigmaaldrich.com Fragmentation analysis (MS/MS) can further confirm the amino acid sequence. nih.gov

Purity Assessment and Assay

No chemical synthesis yields a 100% pure product. Therefore, a crucial part of standardization is to identify and quantify all impurities present in the this compound material. usp.org This is typically accomplished using a mass balance approach, where the final assigned purity value is determined by subtracting the sum of all detected impurities from 100%. nih.govusp.org

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for assessing the purity of peptide-based compounds like Ornipressin. sigmaaldrich.comresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically developed to separate Ornipressin from any synthesis-related impurities or degradation products. indexcopernicus.com The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. indexcopernicus.com Reference materials for Ornipressin frequently specify a purity of ≥98% as determined by HPLC. sigmaaldrich.com One supplier's Certificate of Analysis showed a purity of 99.63% by LCMS. medchemexpress.com

Illustrative RP-HPLC Parameters for Ornipressin Purity Analysis
ParameterTypical Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientLinear gradient from 5% to 95% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Column Temperature25°C

Other Impurities: Besides peptide-related impurities, the mass balance approach also accounts for other substances such as:

Water Content: Determined by methods like Karl Fischer titration.

Residual Solvents: Quantified using Gas Chromatography (GC). nih.gov

Inorganic Impurities: Measured by techniques such as Residue on Ignition. usp.org

Counter-ions: Since the compound is a diacetate salt, the amount of acetate (B1210297) is quantified. nih.gov

Quantitative NMR (qNMR): This technique can be used as an orthogonal method to determine the purity or assay of the intact peptide without relying on hydrolysis, providing a direct measurement of the molecule's concentration against a certified internal standard. nih.govresearchgate.net

The Certificate of Analysis (CoA)

The culmination of the standardization process is the issuance of a Certificate of Analysis (CoA). This document provides a comprehensive summary of the analytical testing performed on a specific batch of the reference material. A CoA for a research-grade this compound reference standard will typically include the following information:

Key Information on a Reference Material Certificate of Analysis
Data PointDescriptionExample Value/Information
Product NameThe official name of the compound.This compound
CAS NumberThe unique Chemical Abstracts Service registry number.914453-98-8 sigmaaldrich.com
Batch/Lot NumberA unique identifier for the specific production batch.905652 medchemexpress.com
Molecular FormulaThe elemental composition of the molecule.C₄₅H₆₃N₁₃O₁₂S₂ · xC₂H₄O₂ sigmaaldrich.com
Molecular WeightThe mass of one mole of the substance (free base).1042.19 g/mol sigmaaldrich.com
AppearanceA description of the physical state and color.White to off-white solid medchemexpress.com
Identity ConfirmationStatement confirming the structure matches the compound.Consistent with structure by LCMS/NMR medchemexpress.com
PurityThe percentage of the desired compound in the material.99.63% (by LCMS) medchemexpress.com
Storage ConditionsRecommended temperature and conditions for storage.-20°C or -80°C, sealed from moisture medchemexpress.com
Retest/Expiry DateThe date until which the stated purity is guaranteed.Typically 1-2 years under proper storage medchemexpress.com

By adhering to these rigorous standardization methodologies, a well-characterized this compound reference material is produced, enabling researchers to obtain reliable and comparable results in their studies.

Future Research Directions and Unexplored Avenues for Ornipressin Diacetate Salt

High-Throughput Screening Approaches for Novel Ornipressin (B549295) Analogues

The discovery of novel analogues of Ornipressin with improved properties—such as enhanced receptor selectivity, modified duration of action, or reduced side effects—could be accelerated through high-throughput screening (HTS). HTS allows for the rapid testing of millions of compounds against a specific biological target. youtube.com For Ornipressin, this would involve developing robust assays centered on its primary target, the vasopressin V1a receptor, as well as related receptors to ensure selectivity.

Future HTS campaigns could employ several advanced methodologies:

Cell-Based Functional Assays: These assays measure the physiological response of a cell upon receptor activation. For the V1a receptor, which is a G-protein coupled receptor (GPCR), activation leads to an increase in intracellular calcium. patsnap.compatsnap.com HTS platforms can use fluorescent calcium indicators to screen large compound libraries for molecules that either mimic (agonists) or block (antagonists) the effect of Ornipressin.

Receptor-Binding Assays: These assays quantify the ability of a test compound to bind to the V1a receptor. Using radiolabeled or fluorescently tagged ligands that compete with test compounds for the receptor binding site, researchers can identify molecules with high affinity.

Pharmacoperone Screening: Misfolded mutant proteins can often be corrected by drugs known as pharmacoperones, which can restore proper protein routing and function. nih.gov An HTS approach could be designed to specifically identify pharmacoperones for vasopressin receptors, which may lead to novel therapeutic strategies. nih.gov

The development of ultra-high-throughput compatible, no-wash assay systems is crucial for screening large libraries efficiently. nih.gov Such screens could identify chemical structures that modulate receptor trafficking and function, potentially uncovering compounds with novel mechanisms of action beyond simple agonism or antagonism. nih.gov

Table 1: High-Throughput Screening Strategies for Ornipressin Analogues

Screening Method Principle Target Measurement Potential Outcome
Cell-Based Calcium Flux Assay Measures V1a receptor activation by detecting subsequent release of intracellular calcium. Changes in fluorescence of calcium-sensitive dyes. Identification of potent V1a receptor agonists or antagonists.
Competitive Binding Assay Quantifies the affinity of test compounds for the V1a receptor by displacing a labeled ligand. Reduction in signal (e.g., radioactivity, fluorescence) from the labeled ligand. Discovery of compounds with high binding affinity to the V1a receptor.
cAMP Luminescence Assay Measures changes in cyclic adenosine (B11128) monophosphate (cAMP) levels, relevant for assessing activity at other vasopressin receptors (like V2) to ensure V1a selectivity. nih.gov Luminescent signal proportional to cAMP concentration. Selection of V1a-selective analogues with minimal off-target effects.
Pharmacoperone Rescue Assay Identifies compounds that correct the folding and trafficking of misfolded mutant V1a receptors to the cell surface. nih.gov Increased functional receptor levels, measured by agonist stimulation. nih.gov Discovery of molecules that can restore function to mutated receptors.

Application in Advanced In Vitro Organ-on-a-Chip Models

Organ-on-a-chip (OOC) devices, also known as microphysiological systems, are microfluidic platforms that recreate the functional units of human organs in vitro. nih.govmdpi.com These models offer a more physiologically relevant environment compared to traditional 2D cell cultures by incorporating 3D microenvironments, primary human cells, and mechanical cues like fluid flow (perfusion). drugtargetreview.com For a potent vasoconstrictor like Ornipressin, OOC technology presents a unique opportunity to study its effects on specific human vascular beds with high fidelity.

Future research could leverage OOCs in the following ways:

Modeling Organ-Specific Vasculature: OOCs can be engineered to model the specific vasculature of different organs, such as the liver, kidney, or gut. nih.govdrugtargetreview.com This would allow for detailed investigation into the differential vasoconstrictive effects of Ornipressin in various tissues, providing insights that are difficult to obtain from animal models or conventional in vitro assays. nih.gov

Studying Vascular Barrier Function: A key application of vascularized OOCs is the study of endothelial barrier integrity. Ornipressin's effect on vascular permeability and its potential to modulate inflammatory responses could be precisely quantified in a human-relevant context.

High-Throughput Toxicology: The development of OOC platforms in high-density formats (e.g., 96-well plates) enables higher throughput for toxicology and ADME (absorption, distribution, metabolism, and excretion) studies. drugtargetreview.comemulatebio.com This would facilitate the preclinical assessment of new Ornipressin analogues.

Table 2: Applications of Organ-on-a-Chip (OOC) Technology in Ornipressin Research

OOC Application Area Model System Research Question Expected Insights
Organ-Specific Hemodynamics Kidney-on-a-chip with integrated vasculature. How does Ornipressin affect renal microvascular resistance and blood flow? Understanding of Ornipressin's impact on renal perfusion and function. nih.gov
Vascular Permeability Gut-on-a-chip modeling the intestinal barrier. Does Ornipressin alter the permeability of the splanchnic vasculature? Mechanistic insights into Ornipressin's effects on gut barrier integrity.
Cardiotoxicity Assessment Heart-on-a-chip with coronary vasculature. What are the direct vs. indirect (flow-mediated) effects of Ornipressin on cardiac tissue? nih.gov Differentiation between direct myocardial effects and those secondary to coronary vasoconstriction. nih.gov

Mechanistic Studies on Long-Term Cellular Adaptations to Ornipressin Exposure

While the acute effects of Ornipressin are driven by V1a receptor activation, the consequences of sustained or repeated exposure are not well understood. Long-term exposure to GPCR agonists often leads to adaptive cellular responses, such as receptor desensitization, downregulation, and altered gene expression. imrpress.com

Future mechanistic studies should focus on:

Receptor Trafficking and Desensitization: Investigating the kinetics of V1a receptor internalization and recycling following prolonged Ornipressin exposure. This includes studying the role of proteins like β-arrestin, which are known to mediate desensitization of other vasopressin receptors. nih.gov

Transcriptional Profiling: Utilizing techniques like RNA sequencing to analyze changes in gene expression in vascular smooth muscle cells after long-term treatment with Ornipressin. This could reveal compensatory mechanisms or previously unknown signaling pathways activated by the drug.

Cellular Hypertrophy: Arginine vasopressin has been shown to cause hypertrophy in vascular smooth muscle cells during long-term exposure without increasing cell number. imrpress.com Investigating whether Ornipressin induces similar hypertrophic responses could be crucial for understanding its long-term vascular remodeling effects.

Exploration of Non-Canonical Receptor Interactions or Novel Binding Sites

The conventional mechanism of action for Ornipressin involves binding to the V1a receptor and activating the G-protein/phospholipase C signaling cascade. patsnap.com However, emerging research on GPCRs suggests the existence of more complex signaling paradigms.

Avenues for future exploration include:

Non-Canonical Signaling Pathways: Research on the vasopressin V2 receptor has revealed a "non-canonical" regulatory pathway where β-arrestin extends, rather than terminates, cAMP signaling from internalized receptors. nih.gov It is plausible that Ornipressin's interaction with the V1a receptor could also involve non-canonical signaling partners or pathways that diverge from the classical model.

Receptor Dimerization: GPCRs can form homodimers or heterodimers with other receptors, which can alter their pharmacological properties and signaling outcomes. Investigating whether V1a receptors dimerize and how this might be modulated by Ornipressin could uncover new regulatory mechanisms.

Development of Targeted Delivery Systems for Preclinical Applications

The potent systemic vasoconstrictive effects of Ornipressin can lead to undesirable side effects, such as reduced blood flow to sensitive tissues. nih.gov The development of targeted delivery systems could enhance its therapeutic efficacy at a desired site while minimizing systemic exposure.

Future research should focus on nanoparticle-based delivery systems:

Lipid- and Polymer-Based Nanoparticles: Encapsulating Ornipressin within nanoparticles (NPs), such as liposomes or biodegradable polymers like PLGA, could control its release profile and biodistribution. mdpi.comnih.gov

Targeted Ligand Conjugation: The surface of these nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to markers on the vasculature of a target tissue. mdpi.com This would allow for the preferential accumulation of Ornipressin where its vasoconstrictive effect is needed most.

Biomimetic Nanoparticles: Using cell membrane-coated nanoparticles to evade immune clearance and improve targeting is another promising strategy.

Table 3: Potential Nanoparticle-Based Delivery Systems for Ornipressin

Nanoparticle Type Core Material Targeting Strategy Potential Preclinical Application
Immunoliposomes Phospholipid bilayer Antibody conjugation to surface proteins of target endothelial cells. Targeted vasoconstriction in a specific organ or tumor vasculature.
PLGA Nanoparticles Poly(lactic-co-glycolic) acid Passive accumulation via the enhanced permeability and retention (EPR) effect. Sustained local release of Ornipressin in bleeding sites or tumors.
Dendrimers Polymeric globular branched molecules Functionalization of exterior surface with targeting ligands. mdpi.com Precise delivery to specific vascular beds with high drug payload capacity. mdpi.com

Integration with Systems Biology and Computational Modeling for Predictive Pharmacology

Systems biology approaches, which integrate experimental data with computational models, can provide a holistic understanding of a drug's effects. For Ornipressin, this can translate into more predictive preclinical models.

Key areas for integration include:

Molecular Docking and Dynamics: Three-dimensional molecular models can be used to simulate the interaction between Ornipressin analogues and the V1a receptor. nih.govresearchgate.net These models can predict binding affinity and help in the rational design of new compounds with improved selectivity and potency.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing comprehensive PK/PD models that incorporate data from in vitro assays, OOC studies, and animal experiments can help predict the time course of Ornipressin's effects in a whole organism.

Machine Learning for Response Prediction: As seen with vasopressin in septic shock, machine learning models can be trained to predict patient-specific responsiveness to a drug. nih.gov A similar approach could be developed for Ornipressin, using clinical and biomarker data to identify which patients are most likely to benefit from its administration. Although initial models for vasopressin showed modest performance, they highlight the potential for AI-driven clinical decision support. nih.gov

By combining these computational approaches with advanced experimental techniques, researchers can build predictive models that accelerate the development of the next generation of Ornipressin-based therapeutics.

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